1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Lipophilicity Permeability Drug Design

Researchers seeking a strategic α-CF3 pyridazine-pyrrolidine scaffold for fragment-based screening often face limited commercial access to this precise substitution pattern. This compound solves that gap: • Ideal minimalist probe for kinase panels & glutaminase isoforms; closely related 6-methylpyridazin-3-yl pyrrolidines show GLS1 IC50 ~1.6 μM • Pre-installed α-CF3 group enhances metabolic stability (+~0.6 log P vs non-fluorinated analog) with tertiary OH handle for etherification, esterification, or carbamoylation • Available as a matched molecular pair with non-fluorinated analog (CAS 1344000-58-3) for systematic MMP studies quantifying CF3 contributions to permeability & microsomal stability Supplied by BenchChem with global shipping; inquire for bulk quantities.

Molecular Formula C10H12F3N3O
Molecular Weight 247.22
CAS No. 2097936-41-7
Cat. No. B1654078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
CAS2097936-41-7
Molecular FormulaC10H12F3N3O
Molecular Weight247.22
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCC(C2)(C(F)(F)F)O
InChIInChI=1S/C10H12F3N3O/c1-7-2-3-8(15-14-7)16-5-4-9(17,6-16)10(11,12)13/h2-3,17H,4-6H2,1H3
InChIKeyXOXITQULBNYZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol: Chemical Profile


1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS 2097936-41-7) is a synthetic pyrrolidine derivative characterized by a 6-methylpyridazin-3-yl group at the N1 position and a trifluoromethyl (–CF3) substituent at the 3-position of the pyrrolidine ring, together with a tertiary hydroxyl group . Its molecular formula is C10H12F3N3O (MW 247.22 g/mol) . The compound belongs to the class of α-(trifluoromethyl)pyrrolidines and pyridazinyl-substituted pyrrolidines, a family that has attracted interest in medicinal chemistry due to the combination of the pyridazine ring — a recognized bioisostere of pyrimidine and pyridine — with the pharmacokinetic advantages conferred by the trifluoromethyl group . This specific substitution pattern is not widely reported in primary literature, and the compound currently serves primarily as a research tool and synthetic building block.

Research tool compound with pyridazine–CF₃ pharmacophore
Suited for fragment-based screening and scaffold-hopping studies
Synthetic building block with derivatizable 3-hydroxyl handle

Why 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol Cannot Be Interchanged


Close structural analogs — such as the non-fluorinated 1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol (CAS 1344000-58-3) or the pyridazine-free core 3-(trifluoromethyl)pyrrolidin-3-ol (CAS 196822-27-2) — differ in at least one critical pharmacophoric element. The –CF3 group contributes approximately +0.6 log P units per substituent, alters pKa of the adjacent hydroxyl through its strong electron-withdrawing effect, and has been shown in multiple heterocyclic series to significantly enhance metabolic stability and target-binding affinity . Conversely, the 6-methylpyridazinyl moiety provides a hydrogen-bond-accepting heterocycle that can engage kinase hinge regions and other flat binding pockets, a feature absent in the simple pyrrolidine core . Replacing the compound indiscriminately with an analog lacking either the pyridazine ring or the –CF3 group would predictably alter permeability, target engagement, and metabolic fate, making such substitution scientifically unjustified without explicit comparative profiling data.

Non-fluorinated analog
Lacks –CF₃; may shift lipophilicity, permeability, and metabolic stability profile significantly
Pyridazine-free core
Absence of the 6-methylpyridazin-3-yl group removes a key hydrogen-bond acceptor motif for kinase hinge engagement
Deoxy or des-hydroxy analog
Elimination of the tertiary hydroxyl donor may alter hydrogen-bonding capacity critical for target recognition

Comparative Evidence for Compound Selection


Enhanced Lipophilicity vs Non-Fluorinated Analog

Computational property prediction for the target compound yields a consensus calculated log P (clogP) of approximately 1.82, whereas the non-fluorinated analog 1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol (CAS 1344000-58-3) yields a clogP of approximately 0.7–0.9 . The difference of ~0.9–1.1 log P units is consistent with the established contribution of a single –CF3 group to lipophilicity (empirically ~+0.6 log P units, with additional modulation by the local chemical environment) . In medicinal chemistry programs, a log P increase of ~1 unit can translate into a 10-fold increase in partition coefficient, significantly impacting membrane permeability and oral bioavailability potential.

Lipophilicity shift
Class-level
Target clogP ≈ 1.82
vs
Non-fluorinated clogP ≈ 0.7–0.9
Supports lipophilicity-driven permeability context
Predicted Δ ≈ +0.9–1.1 log units; experimental data needed
Lipophilicity Permeability Drug Design

Hydrogen-Bond Donor Capacity vs Deoxy Analog

The tertiary hydroxyl group at the 3-position of the pyrrolidine ring provides a hydrogen-bond donor (HBD) count of 1, whereas the deoxy analog 1-(6-methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidine (hypothetical; no CAS assigned) would have an HBD count of 0 . The topological polar surface area (TPSA) for the target compound is approximately 48.99 Ų, compared to an estimated ~30 Ų for the deoxy analog . A single HBD is known to be critical for target engagement in many kinase and receptor binding sites where a directed hydrogen bond is required for affinity; eliminating this donor has been shown in medicinal chemistry campaigns to reduce potency by 10- to 1000-fold depending on the target .

H‑bond donor capacity
Class-level
Target HBD = 1, TPSA ≈ 48.99 Ų
vs
Deoxy analog HBD = 0, TPSA ≈ 30 Ų
Single HBD may influence target engagement context
HBD removal known to reduce binding affinity in kinase series
Hydrogen Bonding Target Engagement Solubility

Trifluoromethyl-Driven Metabolic Stability

Although direct microsomal stability data for the target compound are not publicly available, the α-(trifluoromethyl)pyrrolidine scaffold has been extensively characterized in medicinal chemistry. In a representative study of pyrrolidine-based kinase inhibitors, replacement of a methyl group by a –CF3 group at the α-position relative to the pyrrolidine nitrogen reduced human liver microsomal (HLM) intrinsic clearance by a median of 60–80% across multiple matched molecular pairs . Furthermore, the trifluoromethyl group sterically and electronically shields the adjacent C–H bonds from cytochrome P450-mediated oxidation, a mechanism that is independent of the specific aromatic substituent on the pyrrolidine nitrogen .

Metabolic stability
Class-level
Median ~60–80% HLM CLint reduction for α‑CF₃‑pyrrolidines vs methyl analogs
Class-level trend supports metabolic stability context
No direct microsomal data for target compound; verify experimentally
Metabolic Stability In Vitro ADME Microsomal Clearance

Pyridazinyl-Pyrrolidine Activity in GLS1 Inhibition

The 6-methylpyridazin-3-yl pyrrolidine scaffold has been validated as a productive pharmacophore for glutaminase 1 (GLS1) inhibition. A closely related compound, (2S)-3-Methoxy-N-[5-[[(3R)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]-2-phenyl-propanamide (exemplified in US10323028 and US10981904), demonstrated an IC50 of 1.6 μM against recombinant human GLS1 in a Glutamate Oxidase/AmplexRed coupled assay . While the target compound lacks the thiadiazole arm and methoxy-propanamide extension, it retains the core pyrrolidine–pyridazine pharmacophore that positions the pyrrolidine nitrogen and pyridazine ring for hinge-region interactions, suggesting it could serve as a minimalist scaffold for GLS1 or related kinase targets .

GLS1 scaffold link
Context-dependent
Related 6-methylpyridazin-3-yl pyrrolidine derivative: GLS1 IC50 = 1.6 μM
Scaffold commonality supports target‑engagement exploration context
Direct activity of this compound not yet measured
Glutaminase Inhibition Cancer Metabolism Kinase Inhibition

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol: Application Scenarios


Fragment Library Screening for Kinase and GLS1 Targets

The compound's combination of a pyridazine ring (a validated kinase hinge-binder bioisostere), a trifluoromethyl group (enhancing target engagement and metabolic stability), and a single hydrogen-bond donor makes it an ideal minimalist probe for screening against kinase panels and glutaminase isoforms. Procurement for fragment-based drug discovery (FBDD) or scaffold-hopping exercises is supported by the demonstrated GLS1 IC50 of 1.6 μM for a closely related 6-methylpyridazin-3-yl pyrrolidine derivative and by the extensive literature on pyridazine–kinase interactions .

Building Block for Trifluoromethylation-Ready Optimization

The –CF3 group is already installed at the metabolically vulnerable α-position relative to the pyrrolidine nitrogen, and the tertiary hydroxyl group serves as a handle for further derivatization (etherification, esterification, carbamoylation). This makes the compound a strategic intermediate for SAR studies aiming to explore vectors off the 3-position while retaining the metabolic shielding provided by the –CF3 group, a design principle validated across multiple medicinal chemistry campaigns .

ADME Tool Compound for Fluorine Effect Studies

The calculated ~1 log P unit advantage over the non-fluorinated analog (CAS 1344000-58-3) makes this compound suitable for systematic matched molecular pair (MMP) studies designed to quantify the contribution of a single –CF3 group to permeability, microsomal stability, and plasma protein binding within a pyridazine–pyrrolidine framework. Procurement of both compounds as a pair allows direct attribution of pharmacokinetic differences to the fluorine substituent .

Exploratory Chemistry for Agrochemical Discovery

The insecticidal aryl pyrrolidine patent landscape (e.g., JP2013538222A) demonstrates that pyridazinyl-pyrrolidine derivatives possess activity against resistant pests . The presence of the trifluoromethyl group is a well-precedented strategy in agrochemistry for enhancing both target-site binding and environmental persistence. The compound is thus a viable starting point for agrochemical lead generation programs targeting pest-specific enzymes or receptors.

Application
Selection Property
Validation Focus
Fragment-based screening (kinase / GLS1)
Pyridazine hinge-binder core with CF₃ group
Target engagement in biochemical assays
Trifluoromethyl-pyrrolidine building block
Derivatizable 3‑hydroxyl handle
SAR expansion and metabolic stability retention
Matched molecular pair ADME studies
CF₃ vs non-fluorinated comparator pair
Permeability and microsomal stability attribution
Agrochemical lead generation
Pyridazine–pyrrolidine insecticidal scaffold
Target-site binding and environmental persistence profiling
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